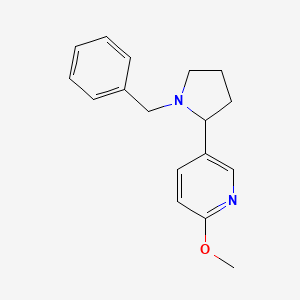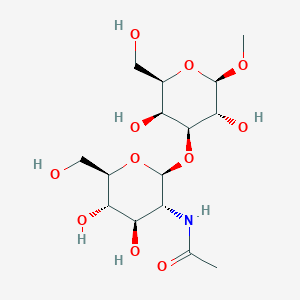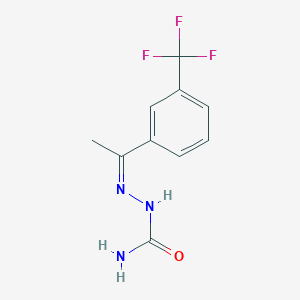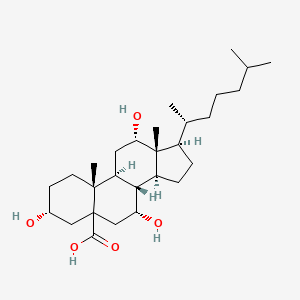
5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine is a heterocyclic compound that contains both pyridine and pyrrolidine moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzyl group attached to the pyrrolidine ring and the methoxy group on the pyridine ring contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of 1-benzyl-2-pyrrolidinone with a suitable reducing agent can yield 1-benzylpyrrolidine.
Substitution on the Pyridine Ring: The methoxy group can be introduced onto the pyridine ring through nucleophilic substitution reactions. For instance, 2-chloropyridine can be reacted with sodium methoxide to form 2-methoxypyridine.
Coupling Reaction: The final step involves coupling the 1-benzylpyrrolidine with 2-methoxypyridine. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate conditions and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under suitable conditions.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, sodium hydride, or organolithium compounds.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and the methoxy group contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, enzymes involved in metabolic pathways, or other cellular targets, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
5-(1-Benzylpyrrolidin-2-yl)-2-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
5-(1-Benzylpyrrolidin-2-yl)-2-ethoxypyridine: Similar structure but with an ethoxy group instead of a methoxy group.
5-(1-Benzylpyrrolidin-2-yl)-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
特性
分子式 |
C17H20N2O |
|---|---|
分子量 |
268.35 g/mol |
IUPAC名 |
5-(1-benzylpyrrolidin-2-yl)-2-methoxypyridine |
InChI |
InChI=1S/C17H20N2O/c1-20-17-10-9-15(12-18-17)16-8-5-11-19(16)13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3 |
InChIキー |
ZRDQMYXDLAKLOY-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)C2CCCN2CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B15061538.png)

![((1S,2S,3S,4R,5S)-2,3,4-tris(benzyloxy)-5-(4-chloro-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6,8-dioxabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15061545.png)
![3-(Chloromethyl)-6-fluorobenzo[d]isoxazole](/img/structure/B15061551.png)
![(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B15061557.png)


![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B15061575.png)
![rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B15061588.png)
![N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B15061594.png)
![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride](/img/structure/B15061599.png)


palladium(II) dichloromethane](/img/structure/B15061646.png)
